1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that features a benzothiadiazine core, which is often associated with various pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the attachment of the piperidine moiety. Typical reaction conditions might include:
Cyclization reactions: to form the oxadiazole ring.
Alkylation reactions: to introduce the cyclopropyl group.
Amidation reactions: to attach the piperidine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially affecting the piperidine or benzothiadiazine moieties.
Reduction: Possibly targeting the oxadiazole ring.
Substitution: Likely involving the cyclopropyl or piperidine groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study specific biochemical pathways or as a potential lead compound in drug discovery.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their diverse biological activities.
Benzothiadiazine derivatives: Often used in medicinal chemistry for their pharmacological properties.
Piperidine-containing compounds: Common in drug design due to their favorable pharmacokinetic properties.
Uniqueness
The uniqueness of 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-13-8-10-24(11-9-13)20(26)19-22-25(12-17-21-18(23-29-17)14-6-7-14)15-4-2-3-5-16(15)30(19,27)28/h2-5,13-14H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISQIJOCIUDDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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